5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine 5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138110
InChI: InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21-2)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3
SMILES:
Molecular Formula: C18H22N2O
Molecular Weight: 282.4 g/mol

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine

CAS No.:

Cat. No.: VC20138110

Molecular Formula: C18H22N2O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine -

Specification

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
IUPAC Name 5-(1-benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
Standard InChI InChI=1S/C18H22N2O/c1-14-11-16(12-19-18(14)21-2)17-9-6-10-20(17)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3
Standard InChI Key VKFCCANMAIBERQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1OC)C2CCCN2CC3=CC=CC=C3

Introduction

Structural Features and Molecular Identity

Core Architecture

The molecular structure integrates a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 3-position with a methyl group (-CH₃). The 5-position hosts a 1-benzylpyrrolidin-2-yl substituent, creating a bicyclic system with nitrogen atoms at both the pyridine and pyrrolidine rings . The benzyl group (C₆H₅-CH₂-) attached to the pyrrolidine nitrogen introduces steric bulk and aromaticity, potentially influencing receptor-binding interactions .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂O
Molecular Weight282.4 g/mol
IUPAC Name5-(1-benzylpyrrolidin-2-yl)-2-methoxy-3-methylpyridine
Canonical SMILESCC1=CC(=CN=C1OC)C2CCCN2CC3=CC=CC=C3
InChIKeyVKFCCANMAIBERQ-UHFFFAOYSA-N

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s computed XLogP3 value of 3.4 indicates moderate lipophilicity, favoring permeability across biological membranes . With zero hydrogen bond donors and three acceptors, it demonstrates limited aqueous solubility, aligning with its classification as a research chemical requiring organic solvents for handling .

Synthesis and Manufacturing

General Synthetic Pathways

Available patents and vendor documentation outline a multi-step process:

  • Pyrrolidine Functionalization: N-Benzylation of pyrrolidine via alkylation with benzyl halides under basic conditions .

  • Pyridine Ring Construction: Coupling the functionalized pyrrolidine to a pre-substituted pyridine core using transition metal-catalyzed cross-coupling reactions .

  • Protection/Deprotection: Methoxy and methyl groups are typically introduced early in the synthesis using methylating agents like methyl iodide .

Optimization Challenges

Yield optimization remains a critical hurdle due to steric hindrance at the pyrrolidine nitrogen and competing side reactions during pyridine functionalization. Catalytic systems employing palladium or nickel ligands are under investigation to improve regioselectivity .

CompoundKey Structural DifferenceReported Activity
3-(1-Isopropylpiperidin-2-yl)-5-methylpyridinePiperidine vs. pyrrolidineGPCR modulation
N-Benzyl-6-methoxyquinolin-4-amineQuinoline core vs. pyridineCholinesterase inhibition

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